4-(4-Nitrophenylazo)catechol
Overview
Description
4-(4-Nitrophenylazo)catechol is an azo dye derived from 4-nitroaniline. It is characterized by the presence of a nitrophenylazo group attached to a catechol moiety. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenylazo)catechol involves a two-step process:
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Diazotization of 4-nitroaniline: : This step involves the conversion of 4-nitroaniline to its corresponding diazonium salt. The reaction is typically carried out by treating 4-nitroaniline with sodium nitrite in the presence of a strong acid such as hydrochloric acid or sulfuric acid at low temperatures (0-5°C) to form the diazonium salt .
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Coupling with catechol: : The diazonium salt is then reacted with catechol under basic conditions to form this compound. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide solution, at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenylazo)catechol undergoes various chemical reactions, including:
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a catalyst (e.g., palladium on carbon).
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Reduction: 4-(4-Aminophenylazo)catechol.
Oxidation: Quinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Nitrophenylazo)catechol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenylazo)catechol involves its interaction with various molecular targets and pathways:
Chromophore Activity: The azo group in this compound acts as a chromophore, absorbing light in the visible region and imparting color to the compound.
Redox Reactions: The catechol moiety can undergo redox reactions, which are essential in various biochemical processes.
Binding to Proteins: In biological systems, this compound can bind to proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
4-(4-Nitrophenylazo)catechol can be compared with other similar azo compounds, such as:
4-(4-Nitrophenylazo)salicylic acid: Similar in structure but with a salicylic acid moiety instead of catechol.
4-(4-Nitrophenylazo)resorcinol: Contains a resorcinol moiety and is used in similar applications as this compound.
Uniqueness
This compound is unique due to its specific combination of the nitrophenylazo group and catechol moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOZWUSVOBKXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038052, DTXSID301229096 | |
Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843-33-4, 116668-82-7 | |
Record name | 4-[(4-Nitrophenyl)azo]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=843-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Nitrophenyl)azo)pyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 843-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-nitrophenyl)azo]pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effectiveness of 4-(4-Nitrophenylazo)catechol as an indicator for the chelatometric micro-determination of zirconium compared to other studied indicators?
A1: The research [] investigated various indicators for the chelatometric micro-determination of zirconium, including this compound. While the study acknowledges this compound as a potential indicator, it concludes that it is inferior to Methylthymol Blue and Xylenol Orange for this specific application. The study highlights Methylthymol Blue and Xylenol Orange as superior choices due to their wider acidity and titratable ranges and sharper endpoints.
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